molecular formula C12H15NO2 B13184430 N-[(4-formylphenyl)methyl]butanamide

N-[(4-formylphenyl)methyl]butanamide

Cat. No.: B13184430
M. Wt: 205.25 g/mol
InChI Key: IUPAWHGFARXYFC-UHFFFAOYSA-N
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Description

N-[(4-Formylphenyl)methyl]butanamide is a synthetic amide derivative characterized by a butanamide backbone linked to a 4-formylbenzyl group. The compound’s structure comprises a butanamide moiety (CH₂CH₂CH₂C(O)NH–) attached to a methylene bridge (–CH₂–) connected to a para-substituted benzaldehyde ring (C₆H₄CHO). This configuration introduces both hydrophobic (alkyl chain) and electrophilic (formyl group) properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]butanamide

InChI

InChI=1S/C12H15NO2/c1-2-3-12(15)13-8-10-4-6-11(9-14)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,13,15)

InChI Key

IUPAWHGFARXYFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-formylphenyl)methyl]butanamide typically involves the reaction of 4-formylbenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-formylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 4-formylbenzoic acid

    Reduction: 4-hydroxymethylphenylbutanamide

    Substitution: Depending on the nucleophile, various substituted amides can be formed.

Scientific Research Applications

N-[(4-formylphenyl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-formylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The amide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The formyl group (–CHO) in this compound enhances its reactivity in condensation reactions compared to the acetyl (–COCH₃) or methoxy (–OCH₃) substituents in analogs .
  • Biological Activity : While the target compound lacks explicit bioactivity data, analogs like 5-bromo-N-(4-formylphenyl)furan-2-carboxamide exhibit roles in enzyme inhibition (e.g., MMP-13) , and fentanyl derivatives (e.g., 4-methoxybutyrylfentanyl) show opioid activity .

Variations in the Amide Chain

Compound Name Amide Chain Structure Key Functional Groups Applications References
This compound –NHCH₂C₆H₄CHO Formyl, alkylamide Organic synthesis
2-(4-Methylphenoxy)-N-[(oxolan-2-yl)methyl]butanamide –NCH₂(oxolane) Ether, cyclic ether Preclinical research (unspecified)
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide –N-piperidine-propanamide Piperidine, phenyl Analgesic (fentanyl analog)

Key Observations :

  • Chain Length and Rigidity : The butanamide chain (four carbons) balances flexibility and hydrophobicity, whereas shorter chains (e.g., propanamide in fentanyl derivatives) may enhance receptor binding specificity .
  • Hybrid Structures: Compounds like 2-(4-methylphenoxy)-N-[(oxolan-2-yl)methyl]butanamide incorporate ether and oxolane moieties, altering solubility and logP values (e.g., logP = 2.63) compared to the target compound .

Biological Activity

N-[(4-formylphenyl)methyl]butanamide is an organic compound with a molecular formula of C₁₂H₁₅NO₂, recognized for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

PropertyDetails
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC NameThis compound
SMILESCCCC(=O)NCC1=CC=C(C=C1)C=O

This compound features a formyl group attached to a phenyl ring, linked to a butanamide chain. The synthesis typically involves the reaction of 4-formylbenzylamine with butanoyl chloride, utilizing triethylamine to neutralize byproducts during the reaction process .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the amide group facilitates hydrogen bonding, enhancing its interaction with various biomolecules .

3.1 Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, research has shown that derivatives of amides can inhibit cell growth in multiple myeloma and lymphomas by targeting specific cellular pathways .

Case Study: Anti-Proliferative Activity

  • Cell Lines Tested: LNCaP (prostate cancer), U937 (human histiocytic lymphoma)
  • Findings: Compounds showed IC50 values ranging from 50 to 100 µM, indicating moderate potency against tumor cells .

3.2 Enzyme Inhibition

This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For example, its structural analogs have been investigated as inhibitors of GABA uptake, suggesting a role in neurological applications .

Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundGABA Transporter 175
Analog AGABA Transporter 245
Analog BGABA Transporter 360

4. Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies suggest low acute toxicity; however, further investigations are required to evaluate chronic exposure effects and long-term safety in vivo.

5. Conclusion and Future Directions

This compound presents promising biological activities, particularly in anticancer research and enzyme inhibition. Its unique chemical structure allows for diverse interactions with biological targets, making it a candidate for further exploration in drug development.

Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Exploration of its efficacy in clinical settings through well-designed trials.
  • Development of derivatives with improved potency and selectivity against specific targets.

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